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molecular formula C10H8 B043038 Naphthalene-d8 CAS No. 1146-65-2

Naphthalene-d8

Cat. No. B043038
M. Wt: 136.22 g/mol
InChI Key: UFWIBTONFRDIAS-PGRXLJNUSA-N
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Patent
US07097781B2

Procedure details

In this example, a triblock copolymer (PAN-PEO-PAN) consisting of polyethylene oxide (PEO) chain and polyacrylonitrile (PAN) chains is synthesized by living anion polymerization. Using a polyethylene oxide macromer (disodium salt of polyethylene oxide) as a reaction initiator, acrylonitrile is polymerized. Tetrahydrofuran and benzene used as solvents are distilled twice using lithium aluminum hydride as a desiccating agent under an argon gas flow, to which molecular sieves 4A is charged. The acrylonitrile employed as a monomer is washed successively with a saturated aqueous solution of NaHSO3, a saturated aqueous solution of NaCl containing 1% of NaOH, and a saturated aqueous solution of NaCl, and then vacuum-distilled using calcium chloride as a desiccating agent, and further vacuum-distilled using calcium hydride as a desiccating agent under an argon gas flow, to which molecular sieves 4A is charged. Sodium naphthalene is prepared by reacting naphthalene with metallic sodium in THF. Crown ether (dicyclohexyl-18-crown-6) is freeze-dried from a solution in benzene, and then is dissolved in benzene. Polyethylene oxide, which has OH groups at both ends, is freeze-dried from a solution in benzene immediately before use. As for the polymerization apparatus, a pressure reactor (Taiatsu Glass Co., Ltd.) is employed. The reaction is carefully performed in an argon atmosphere under pressure of 4 atm so as to prevent an external air from entering the interior of the reaction system.
[Compound]
Name
PAN PEO PAN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
polyethylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyethylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[Na][Na].C(#N)C=C.[CH:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1.[Na:17]>O1CCCC1.C1C=CC=CC=1>[CH:15]1[C:16]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:12]=[CH:13][CH:14]=1.[Na:17] |f:6.7,^1:16,38|

Inputs

Step One
Name
PAN PEO PAN
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
polyethylene oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na][Na]
Step Five
Name
polyethylene oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is synthesized
CUSTOM
Type
CUSTOM
Details
anion polymerization
CUSTOM
Type
CUSTOM
Details
is polymerized
DISTILLATION
Type
DISTILLATION
Details
are distilled twice using lithium aluminum hydride as a desiccating agent under an argon gas flow
ADDITION
Type
ADDITION
Details
to which molecular sieves 4A is charged
WASH
Type
WASH
Details
is washed successively with a saturated aqueous solution of NaHSO3
DISTILLATION
Type
DISTILLATION
Details
a saturated aqueous solution of NaCl containing 1% of NaOH, and a saturated aqueous solution of NaCl, and then vacuum-distilled
DISTILLATION
Type
DISTILLATION
Details
further vacuum-distilled
ADDITION
Type
ADDITION
Details
to which molecular sieves 4A is charged
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Crown ether (dicyclohexyl-18-crown-6) is freeze-dried from a solution in benzene
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in benzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is freeze-dried from a solution in benzene immediately before use

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=CC=CC=C12.[Na]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07097781B2

Procedure details

In this example, a triblock copolymer (PAN-PEO-PAN) consisting of polyethylene oxide (PEO) chain and polyacrylonitrile (PAN) chains is synthesized by living anion polymerization. Using a polyethylene oxide macromer (disodium salt of polyethylene oxide) as a reaction initiator, acrylonitrile is polymerized. Tetrahydrofuran and benzene used as solvents are distilled twice using lithium aluminum hydride as a desiccating agent under an argon gas flow, to which molecular sieves 4A is charged. The acrylonitrile employed as a monomer is washed successively with a saturated aqueous solution of NaHSO3, a saturated aqueous solution of NaCl containing 1% of NaOH, and a saturated aqueous solution of NaCl, and then vacuum-distilled using calcium chloride as a desiccating agent, and further vacuum-distilled using calcium hydride as a desiccating agent under an argon gas flow, to which molecular sieves 4A is charged. Sodium naphthalene is prepared by reacting naphthalene with metallic sodium in THF. Crown ether (dicyclohexyl-18-crown-6) is freeze-dried from a solution in benzene, and then is dissolved in benzene. Polyethylene oxide, which has OH groups at both ends, is freeze-dried from a solution in benzene immediately before use. As for the polymerization apparatus, a pressure reactor (Taiatsu Glass Co., Ltd.) is employed. The reaction is carefully performed in an argon atmosphere under pressure of 4 atm so as to prevent an external air from entering the interior of the reaction system.
[Compound]
Name
PAN PEO PAN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
polyethylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyethylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[Na][Na].C(#N)C=C.[CH:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1.[Na:17]>O1CCCC1.C1C=CC=CC=1>[CH:15]1[C:16]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:12]=[CH:13][CH:14]=1.[Na:17] |f:6.7,^1:16,38|

Inputs

Step One
Name
PAN PEO PAN
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
polyethylene oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na][Na]
Step Five
Name
polyethylene oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is synthesized
CUSTOM
Type
CUSTOM
Details
anion polymerization
CUSTOM
Type
CUSTOM
Details
is polymerized
DISTILLATION
Type
DISTILLATION
Details
are distilled twice using lithium aluminum hydride as a desiccating agent under an argon gas flow
ADDITION
Type
ADDITION
Details
to which molecular sieves 4A is charged
WASH
Type
WASH
Details
is washed successively with a saturated aqueous solution of NaHSO3
DISTILLATION
Type
DISTILLATION
Details
a saturated aqueous solution of NaCl containing 1% of NaOH, and a saturated aqueous solution of NaCl, and then vacuum-distilled
DISTILLATION
Type
DISTILLATION
Details
further vacuum-distilled
ADDITION
Type
ADDITION
Details
to which molecular sieves 4A is charged
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Crown ether (dicyclohexyl-18-crown-6) is freeze-dried from a solution in benzene
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in benzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is freeze-dried from a solution in benzene immediately before use

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=CC=CC=C12.[Na]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07097781B2

Procedure details

In this example, a triblock copolymer (PAN-PEO-PAN) consisting of polyethylene oxide (PEO) chain and polyacrylonitrile (PAN) chains is synthesized by living anion polymerization. Using a polyethylene oxide macromer (disodium salt of polyethylene oxide) as a reaction initiator, acrylonitrile is polymerized. Tetrahydrofuran and benzene used as solvents are distilled twice using lithium aluminum hydride as a desiccating agent under an argon gas flow, to which molecular sieves 4A is charged. The acrylonitrile employed as a monomer is washed successively with a saturated aqueous solution of NaHSO3, a saturated aqueous solution of NaCl containing 1% of NaOH, and a saturated aqueous solution of NaCl, and then vacuum-distilled using calcium chloride as a desiccating agent, and further vacuum-distilled using calcium hydride as a desiccating agent under an argon gas flow, to which molecular sieves 4A is charged. Sodium naphthalene is prepared by reacting naphthalene with metallic sodium in THF. Crown ether (dicyclohexyl-18-crown-6) is freeze-dried from a solution in benzene, and then is dissolved in benzene. Polyethylene oxide, which has OH groups at both ends, is freeze-dried from a solution in benzene immediately before use. As for the polymerization apparatus, a pressure reactor (Taiatsu Glass Co., Ltd.) is employed. The reaction is carefully performed in an argon atmosphere under pressure of 4 atm so as to prevent an external air from entering the interior of the reaction system.
[Compound]
Name
PAN PEO PAN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
polyethylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyethylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[Na][Na].C(#N)C=C.[CH:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1.[Na:17]>O1CCCC1.C1C=CC=CC=1>[CH:15]1[C:16]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:12]=[CH:13][CH:14]=1.[Na:17] |f:6.7,^1:16,38|

Inputs

Step One
Name
PAN PEO PAN
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
polyethylene oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na][Na]
Step Five
Name
polyethylene oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is synthesized
CUSTOM
Type
CUSTOM
Details
anion polymerization
CUSTOM
Type
CUSTOM
Details
is polymerized
DISTILLATION
Type
DISTILLATION
Details
are distilled twice using lithium aluminum hydride as a desiccating agent under an argon gas flow
ADDITION
Type
ADDITION
Details
to which molecular sieves 4A is charged
WASH
Type
WASH
Details
is washed successively with a saturated aqueous solution of NaHSO3
DISTILLATION
Type
DISTILLATION
Details
a saturated aqueous solution of NaCl containing 1% of NaOH, and a saturated aqueous solution of NaCl, and then vacuum-distilled
DISTILLATION
Type
DISTILLATION
Details
further vacuum-distilled
ADDITION
Type
ADDITION
Details
to which molecular sieves 4A is charged
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Crown ether (dicyclohexyl-18-crown-6) is freeze-dried from a solution in benzene
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in benzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is freeze-dried from a solution in benzene immediately before use

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=CC=CC=C12.[Na]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07097781B2

Procedure details

In this example, a triblock copolymer (PAN-PEO-PAN) consisting of polyethylene oxide (PEO) chain and polyacrylonitrile (PAN) chains is synthesized by living anion polymerization. Using a polyethylene oxide macromer (disodium salt of polyethylene oxide) as a reaction initiator, acrylonitrile is polymerized. Tetrahydrofuran and benzene used as solvents are distilled twice using lithium aluminum hydride as a desiccating agent under an argon gas flow, to which molecular sieves 4A is charged. The acrylonitrile employed as a monomer is washed successively with a saturated aqueous solution of NaHSO3, a saturated aqueous solution of NaCl containing 1% of NaOH, and a saturated aqueous solution of NaCl, and then vacuum-distilled using calcium chloride as a desiccating agent, and further vacuum-distilled using calcium hydride as a desiccating agent under an argon gas flow, to which molecular sieves 4A is charged. Sodium naphthalene is prepared by reacting naphthalene with metallic sodium in THF. Crown ether (dicyclohexyl-18-crown-6) is freeze-dried from a solution in benzene, and then is dissolved in benzene. Polyethylene oxide, which has OH groups at both ends, is freeze-dried from a solution in benzene immediately before use. As for the polymerization apparatus, a pressure reactor (Taiatsu Glass Co., Ltd.) is employed. The reaction is carefully performed in an argon atmosphere under pressure of 4 atm so as to prevent an external air from entering the interior of the reaction system.
[Compound]
Name
PAN PEO PAN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
polyethylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyethylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[Na][Na].C(#N)C=C.[CH:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1.[Na:17]>O1CCCC1.C1C=CC=CC=1>[CH:15]1[C:16]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:12]=[CH:13][CH:14]=1.[Na:17] |f:6.7,^1:16,38|

Inputs

Step One
Name
PAN PEO PAN
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
polyethylene oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na][Na]
Step Five
Name
polyethylene oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is synthesized
CUSTOM
Type
CUSTOM
Details
anion polymerization
CUSTOM
Type
CUSTOM
Details
is polymerized
DISTILLATION
Type
DISTILLATION
Details
are distilled twice using lithium aluminum hydride as a desiccating agent under an argon gas flow
ADDITION
Type
ADDITION
Details
to which molecular sieves 4A is charged
WASH
Type
WASH
Details
is washed successively with a saturated aqueous solution of NaHSO3
DISTILLATION
Type
DISTILLATION
Details
a saturated aqueous solution of NaCl containing 1% of NaOH, and a saturated aqueous solution of NaCl, and then vacuum-distilled
DISTILLATION
Type
DISTILLATION
Details
further vacuum-distilled
ADDITION
Type
ADDITION
Details
to which molecular sieves 4A is charged
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Crown ether (dicyclohexyl-18-crown-6) is freeze-dried from a solution in benzene
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in benzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is freeze-dried from a solution in benzene immediately before use

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=CC=CC=C12.[Na]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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